molecular formula C3H3N3O3<br>C3N3(OH)3<br>C3N3(OH)3<br>C3H3N3O3 B1669383 Cyanuric acid CAS No. 108-80-5

Cyanuric acid

Cat. No. B1669383
CAS RN: 108-80-5
M. Wt: 129.07 g/mol
InChI Key: ZFSLODLOARCGLH-UHFFFAOYSA-N
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Description

Cyanuric acid is a crystalline weak acid (C3H3N3O3) that is used especially in swimming pools to protect the available chlorine from dissipation by sunlight .


Synthesis Analysis

Cyanuric acid is an organic intermediate widely used in organic synthesis. The traditional production method of cyanuric acid is the pyrolysis urea method . A new procedure for preparing high-purity cyanuric acid from urea has been suggested and experimentally checked . The procedure is based on urea silylation, followed by pyrolysis of the silyl derivative and fractional distillation of the trimethylsilyl isocyanate formed .


Molecular Structure Analysis

Cyanuric acid has a cyclic structure (a triazine derivative) and X-ray analysis indicates that the acid is best represented as a resonance hybrid .


Chemical Reactions Analysis

Cyanuric acid can undergo N-halogenation, alkylation, esterification, and salt formation reactions, resulting in more cyanuric acid derivatives . It can also combine with hypochlorous acid, forming various chlorinated cyanurates through a series of equilibrium reactions .


Physical And Chemical Properties Analysis

Cyanuric acid is a white, odorless solid. It is slightly soluble in cold water but much more soluble in hot water . It is also soluble in pyridine, hot alcohols, HCl, H2SO4, and caustic soda solution and insoluble in cold methanol, ether, benzene, acetone, and chloroform .

Scientific Research Applications

1. Disinfection and Water Treatment Cyanuric acid (CYA) plays a crucial role in the disinfection and treatment of swimming pool water. It is used as a chlorine stabilizer to reduce the degradation of chlorine by UV light, thereby enhancing the longevity and effectiveness of chlorine in pools. Studies have shown that CYA significantly impacts the inactivation of pathogens such as Cryptosporidium parvum under hyperchlorination conditions, a common issue in public swimming facilities. This implies that while CYA helps in maintaining chlorine levels, it can also decrease the efficacy of chlorine disinfection in certain circumstances, highlighting the need for additional pool remediation methods (Murphy et al., 2015).

2. Cyanuric Acid in Biological Wastewater Treatment Cyanuric acid is also significant in biological wastewater treatment systems. Research indicates that CA can be removed in these systems, primarily through biodegradation by specific bacterial species. Interestingly, the presence of CA can impact the nutrient removal efficiency in these systems, notably reducing total nitrogen removal efficiency. This finding is critical for wastewater treatment operations where CA is present, as it affects the microbial community and the treatment process's effectiveness (An et al., 2018).

3. Application in Gene Transfection In the field of molecular biology, cyanuric acid has been utilized to improve gene transfection efficacy. The specific recognition between cyanuric acid and melamine has been used to enhance the gene transfection capabilities of low generation dendrimers, a type of synthetic macromoleculethat is important in gene therapy research. This supramolecular approach opens up new avenues in the efficient delivery of genetic material for therapeutic purposes (Shao et al., 2015).

4. Development of Water Filtration Systems Cyanuric acid is integral in the development of advanced water filtration systems. Research has focused on using cyanuric acid-degrading enzymes contained within nonliving cells for removing cyanuric acid from water, especially in pool water treatment. These systems have shown promising results in efficiently reducing cyanuric acid concentrations, highlighting the potential of biotechnological approaches in water treatment processes (Yeom et al., 2015).

5. Study of Chemical Properties and Stability Cyanuric acid has been extensively studied for its chemical properties and stability. For instance, its resistance to photocatalytic degradation and its interaction with other chemical compounds have been subjects of interest. Such studies contribute to a deeper understanding of the chemical behavior of cyanuric acid and its derivatives, which is crucial in various industrial and environmental applications (Tetzlaff and Jenks, 1999).

Safety And Hazards

Cyanuric acid is generally safe but can cause mild irritation of skin, eyes, respiratory tract, and digestive tract . It may cause slight respiratory tract irritation, cough, sore throat . It is also noted for its strong interaction with melamine, forming an insoluble and rather nephrotoxic complex .

Future Directions

Cyanuric acid has received widespread attention in recent years. Cheap raw materials and efficient synthesis methods are more attractive for the industrial production of cyanuric acid . Novel biodegradable branched poly(ethylene succinate) (b-PES) composites were prepared by incorporating low loadings of cyanuric acid to enhance the crystallization rate . The reaction of cyanuric acid with chlorine to form a complex is particularly important in pool maintenance, ensuring the efficient and sustained use of chlorine for sanitizing pool water .

properties

IUPAC Name

1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
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InChI Key

ZFSLODLOARCGLH-UHFFFAOYSA-N
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Canonical SMILES

C1(=O)NC(=O)NC(=O)N1
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Molecular Formula

C3H3N3O3, Array, C3N3(OH)3
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Related CAS

27026-93-3, Array
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, homopolymer
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DSSTOX Substance ID

DTXSID7024873
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Molecular Weight

129.07 g/mol
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Physical Description

Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER.
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Boiling Point

DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures
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Solubility

0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27
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Density

2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³
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Vapor Pressure

0.00000003 [mmHg], Vapor pressure, Pa at 25 °C:
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Impurities

Ammelide, 1% Max
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Product Name

Cyanuric acid

Color/Form

White crystalline solid, CRYSTALLINE POWDER

CAS RN

108-80-5
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Melting Point

greater than 680 °F (DEC.) (NTP, 1992), 360 °C
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Synthesis routes and methods I

Procedure details

The procedure of Example 10 was repeated with a 1-liter glass reactor and a nitrogen purge prior to the urea addition. After a two-hour stirring period, the crude cyanuric acid in the cooled slurry showed no sign of hydration at which time the slurry was vacuum filtered. The filter cake was then washed with water at which time the cyanuric acid hydrated. The hardened hydrated product was crushed and dried in an oven to produce a 93% yield of anhydrous cyanuric acid having an assay of 99+% purity and an ammelide content of 0.39% and an ammeline content of only 0.02%. Analysis of the filtrate showed an additional 6% yield of cyanuric acid.
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Synthesis routes and methods II

Procedure details

300 g of urea prills and 495 g of N-methylpyrrolidone were charged into a 1-liter glass reactor fitted with stirrer, condenser and thermometer. The reaction mixture was heated with a mantle and maintained at reflux for a 2-hour period during which the reaction temperature increased from 185° to 212° C. On cooling, the reaction mixture solidified at about 35° C. The reaction mixture was reheated to about 160° C. to make it stirrable, cooled to 40°-50° C. and filtered. The cake set up in the filter funnel and had to be broken up. On washing with water, the filter cake solidified again into a hard cement-like solid with release of some heat. The solid was broken up, washed further, and dried giving 129 g (60% yield) of impure cyanuric acid containing 5.6% ammelide and 0.4% ammeline.
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300 g
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495 g
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Yield
60%

Synthesis routes and methods III

Procedure details

As set forth above the process of the invention is directed to heating urea and/or biuret dissolved in the reaction medium containing a dissolved acid or a corresponding anhydride or ammonium salt to produce cyanuric acid, vapor being discharged during the reaction.
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Synthesis routes and methods IV

Procedure details

digesting the cyanuric acid in a second aqueous solution containing sulfuric acid, wherein the stoichiometric ratio of sulfuric acid to aminotriazine compounds is greater than 1, to produce a purified cyanuric acid in an ammonium bisulfate solution.
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Synthesis routes and methods V

Procedure details

In 100 ml of n-hexane was dissolved 40 g (0.204 mol) of geranyl acetate, and 17.1 g (0.071 mol) of trichloroisocyanuric acid was added slowly and maintained between -10° C. to 0° C. for six hours. After the reaction, excessive trichloroisocyanuric acid and by-produced isocyanuric acid were removed by filtration. The filtrate was washed with an aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent was evaporated to yield a crude product. The crude product obtained was purified by silica gel chromatography to provide 6-chloro-3,7-dimethyl-2,7-octadiene-1-acetate (hereinafter, compound (a)) in a yield of 86% in the form of pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyanuric acid
Reactant of Route 2
Cyanuric acid
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Cyanuric acid
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Cyanuric acid
Reactant of Route 5
Cyanuric acid
Reactant of Route 6
Cyanuric acid

Citations

For This Compound
21,200
Citations
GB Seifer - Russian Journal of Coordination Chemistry, 2002 - Springer
… A review of studies concerned with an interesting group of compounds of cyanuric acid, … the mechanism of thermal conversion of the cyanuric acid salts are considered. This review may …
Number of citations: 106 link.springer.com
JL Dorne, DR Doerge, M Vandenbroeck… - Toxicology and applied …, 2013 - Elsevier
… , cyanuric acid, in renal tubules resulting in potential acute kidney failure. Co-exposure to melamine and cyanuric acid in … compared with melamine or cyanuric acid alone. Evidence for …
Number of citations: 142 www.sciencedirect.com
EH Wiebenga - Journal of the American Chemical Society, 1952 - ACS Publications
… CRYSTAL STRUCTURE OF CYANURIC ACID Sir: The infrared spectra of cyanuric acid and deuterocyanuric acid, which … The crystal structure of cyanuric acid was reinvestigated in our …
Number of citations: 76 pubs.acs.org
B Puschner, RH Poppenga… - Journal of …, 2007 - journals.sagepub.com
… potential of melamine, cyanuric acid, and a combination of melamine and cyanuric acid in cats. … Cyanuric acid was added to the diet of 1 cat at increasing doses of 0.2%, 0.5%, and 1% …
Number of citations: 582 journals.sagepub.com
R Newman, RM Badger - Journal of the American Chemical …, 1952 - ACS Publications
… Crystalline cyanuric acid, (HNCO)3, is of spectroscopic interest for … The simplicity and high symmetry of the cyanuric acid molecule … presents a section of the unit cell of cyanuric acid. …
Number of citations: 84 pubs.acs.org
YS Jun, EZ Lee, X Wang, WH Hong… - Advanced Functional …, 2013 - Wiley Online Library
… based on melamine and cyanuric acid or derivatives therefrom.2 One single melamine molecule can form three hydrogen bonds with cyanuric acid, yielding highly stable connections. …
Number of citations: 752 onlinelibrary.wiley.com
LM Allen, TV Briggle, CD Pfaffenberger - Drug metabolism reviews, 1982 - Taylor & Francis
… Equations for toxicokinetic analysis of cyanuric acid excretion. Upper equation used for cumulative amount excreted. Lower equation used for analyzing excretion rate kinetics as …
Number of citations: 94 www.tandfonline.com
JA Caton, DL Siebers - Combustion Science and Technology, 1989 - Taylor & Francis
… include the addition of cyanuric acid, ammonia, or urea to the hot exhaust. This paper compares the effects of temperature and exhaust gas composition on the cyanuric acid (CA) and …
Number of citations: 168 www.tandfonline.com
M Ma, D Bong - Langmuir, 2011 - ACS Publications
… rings that interact favorably in water, including cyanuric acid and melamine, are also very water-… We had previously found that these trivalent cyanuric acid (TCA) and melamine (TM) …
Number of citations: 79 pubs.acs.org
VR Pedireddi, D Belhekar - Tetrahedron, 2002 - Elsevier
… of three complexes of cyanuric acid with dimethylsulfoxide (… In all three molecular complexes, cyanuric acid molecules form … Cyanuric acid forms molecular tapes, resulting from the …
Number of citations: 45 www.sciencedirect.com

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